2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid
Description
2-(Methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted with a methylamino group at the C2 position and a 1,2,4-triazole ring at the C4 position. The triazole moiety is a heterocyclic aromatic ring with three nitrogen atoms, known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability. The carboxylic acid group enhances hydrophilicity, while the methylamino group may contribute to basicity and solubility.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-8-6(7(12)13)2-3-11-5-9-4-10-11/h4-6,8H,2-3H2,1H3,(H,12,13) |
InChI Key |
QAZOXFQXTFSRAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=NC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction, can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and methylamino group may play crucial roles in binding to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Halogen-Substituted Triazole Butanoic Acid Derivatives
- 4-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid and 2-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic Acid (): These analogs replace the methylamino group with halogens (Cl or Br) on the triazole ring. However, halogenated compounds may exhibit higher toxicity profiles compared to non-halogenated derivatives. Molecular weights differ slightly (e.g., 206.00 for the chloro variant), influencing solubility and bioavailability .
1,2,3-Triazole Isomer Derivatives
- 4-(1H-1,2,3-Triazol-1-yl)butanoic Acid Hydrochloride (): This compound substitutes the 1,2,4-triazole ring with a 1,2,3-triazole isomer. The altered nitrogen positions disrupt hydrogen-bonding patterns and may reduce affinity for targets optimized for 1,2,4-triazole interactions. The hydrochloride salt improves aqueous solubility, a property relevant for pharmaceutical formulations .
Ester-Functionalized Triazole Derivatives
- Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)-2-butenoate (): Features a conjugated double bond and an ester group instead of a carboxylic acid. The molecular weight (182.18 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
Aryl-Substituted Triazole Derivatives
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde (): Replaces the butanoic acid chain with a benzaldehyde group. The aldehyde functionality enables condensation reactions (e.g., with hydrazines) to form Schiff bases, as demonstrated in antimycobacterial agent synthesis. This highlights the versatility of triazole-containing scaffolds in drug discovery .
Structural and Functional Group Analysis
Table 1: Key Properties of 2-(Methylamino)-4-(1H-1,2,4-triazol-1-yl)butanoic Acid and Analogs
| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₈H₁₂N₄O₂ | Methylamino, 1,2,4-triazolyl | Carboxylic acid, amine | Pharmaceutical lead candidate |
| 4-(5-Chloro-1H-1,2,4-triazol-1-yl)butanoic Acid | C₆H₈ClN₃O₂ | Chloro, 1,2,4-triazolyl | Carboxylic acid | Bioactive intermediate |
| 4-(1H-1,2,3-Triazol-1-yl)butanoic Acid HCl | C₆H₁₀ClN₃O₂ | 1,2,3-Triazolyl | Carboxylic acid, HCl | Solubility-enhanced formulations |
| Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)-2-butenoate | C₇H₁₀N₄O₂ | Ester, α,β-unsaturated system | Ester, amine | Lipophilic prodrug design |
Research Implications and Gaps
While the provided evidence underscores the structural diversity of triazole-containing compounds, specific data on the target molecule’s synthesis, stability, and bioactivity remain scarce. Comparative studies suggest that:
- Electronic Effects : Halogenation (Cl/Br) may enhance target binding but requires toxicity assessments.
- Isomer Influence : 1,2,4-Triazole derivatives generally exhibit superior hydrogen-bonding networks compared to 1,2,3-isomers.
- Functional Group Trade-offs : Carboxylic acids improve solubility but may limit blood-brain barrier penetration, whereas esters balance lipophilicity and metabolic lability.
Further research should prioritize synthesizing the target compound and evaluating its biological activity against models informed by its analogs (e.g., antifungal or antimycobacterial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
